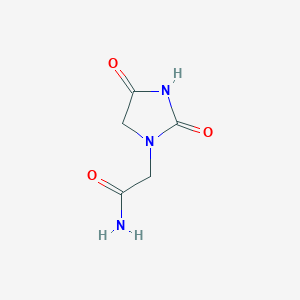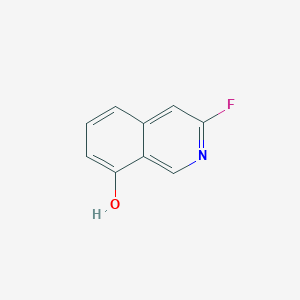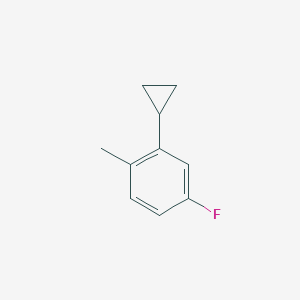
2-Cyclopropyl-4-fluoro-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding cyclopropyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-4-fluorobenzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4-fluoro-1-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of the cyclopropyl and fluorine groups can influence the reactivity and stability of the compound, affecting its interaction with other molecules. The pathways involved may include the formation of intermediates such as arenium ions, which then undergo further reactions to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-1-fluoro-4-methylbenzene
- 2-Cyclopropyl-4-chloro-1-methylbenzene
- 2-Cyclopropyl-4-bromo-1-methylbenzene
Uniqueness
2-Cyclopropyl-4-fluoro-1-methylbenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its chloro or bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H11F |
|---|---|
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
Clave InChI |
LBYYWDQTIORCKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



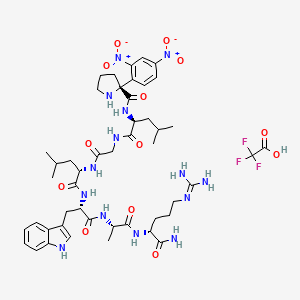
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
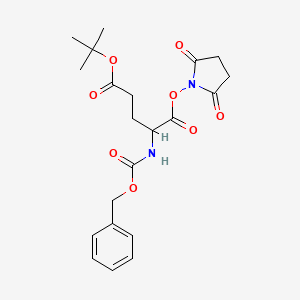

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
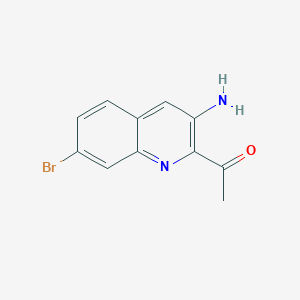
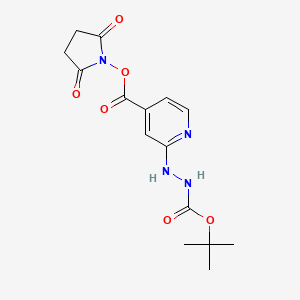

![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
